Sodium Rhodanate (Thiocyanate): A Comprehensive Technical Guide for Laboratory Applications
Sodium Rhodanate (Thiocyanate): A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and laboratory applications of sodium rhodanate, more commonly known as sodium thiocyanate (B1210189) (NaSCN). This versatile inorganic salt is a cornerstone reagent in various scientific disciplines, from synthetic chemistry to biochemistry and analytical sciences.
Core Chemical and Physical Properties
Sodium thiocyanate is a colorless, hygroscopic crystalline solid that is highly soluble in water and soluble in polar organic solvents like ethanol (B145695) and acetone.[1][2][3] Its chemical behavior is primarily dictated by the thiocyanate anion (SCN⁻), a pseudohalide that exhibits ambidentate nucleophilic character, capable of reacting through either the sulfur or nitrogen atom.[4][5]
Quantitative Physical and Chemical Data
The key physical and chemical properties of sodium thiocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | NaSCN | [1][3] |
| Molar Mass | 81.07 g/mol | [1][3] |
| Appearance | Colorless hygroscopic crystals or white powder | [1][3][6] |
| Melting Point | 287 °C (560 K) | [1][2][7] |
| Boiling Point | Decomposes at 307 °C (580 K) | [1][8] |
| Density | 1.735 g/cm³ | [1][2] |
| Solubility in Water | 139 g/100 mL at 21 °C; 225 g/100 mL at 100 °C | [1][8] |
| Solubility in Other Solvents | Soluble in acetone, alcohols, and ammonia | [1][2] |
| pKa of conjugate acid (HSCN) | -1.28 | [1][2] |
| Crystal Structure | Orthorhombic | [1][2] |
Reactivity and Chemical Behavior
Sodium thiocyanate is a stable compound under normal conditions but exhibits notable reactivity with various classes of reagents.
-
Acids: It reacts violently with strong acids to liberate highly toxic and flammable hydrogen cyanide gas.[2][7] Protonation of the thiocyanate anion affords isothiocyanic acid (HNCS).[1][2]
-
Bases: It is generally stable in the presence of bases, though it can react violently with strong bases.[2][7]
-
Oxidizing Agents: Reactions with strong oxidizing agents, such as chlorates and peroxides, can be explosive.[6][9] Nitric acid causes violent oxidation.[6][9]
-
Reducing Agents: It is generally stable with common reducing agents but can be reduced under specific conditions.
-
Coordination Chemistry: The thiocyanate anion is an excellent ligand in coordination chemistry, forming stable complexes with a wide range of transition metals.[3][5][10] It can coordinate through the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or bridge between two metal centers.[5] The formation of the intensely blood-red iron(III)-thiocyanate complex is a classic qualitative test for ferric ions.[1][2]
Key Laboratory Applications and Experimental Protocols
Sodium thiocyanate's unique properties make it an invaluable tool in numerous laboratory settings.
Organic Synthesis
a) Conversion of Alkyl Halides to Alkylthiocyanates: Sodium thiocyanate is widely used for the nucleophilic substitution of alkyl halides to the corresponding alkylthiocyanates.[1][11] This reaction is a fundamental transformation in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[12]
Experimental Protocol: Synthesis of Isopropyl Thiocyanate [13]
-
Materials: Isopropyl bromide, sodium thiocyanate, 90% ethanol, efficient mechanical stirrer, reflux condenser, separatory funnel.
-
Procedure: a. In a 3-liter round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 445 g (5.5 moles) of sodium thiocyanate and 1250 cc of 90% ethyl alcohol. b. Heat the mixture to boiling with continuous stirring. c. Slowly add 615 g (5 moles) of isopropyl bromide over one hour. d. Reflux the mixture with stirring for six hours. e. After cooling, filter the precipitated sodium bromide and wash it with 250 cc of 95% ethanol. f. Remove most of the alcohol from the filtrate by distillation on a steam bath. g. Add 500 cc of water to the residue and separate the upper layer of isopropyl thiocyanate. h. Extract the aqueous layer with two 100-cc portions of ether. i. Combine the ether extracts with the crude thiocyanate, dry over anhydrous sodium sulfate, and purify by fractional distillation.
b) Synthesis of 2-Aminobenzothiazoles: Sodium thiocyanate is a key reagent in the synthesis of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry, from anilines.[1][2]
Experimental Protocol: Synthesis of 2-Aminobenzothiazole (B30445) (Hugerschoff Method) [12][14]
-
Materials: Aniline (B41778), ammonium (B1175870) thiocyanate (or sodium thiocyanate), glacial acetic acid, liquid bromine, saturated aqueous sodium bicarbonate solution.
-
Procedure: a. Dissolve aniline (10 mmol) and ammonium thiocyanate (12 mmol) in glacial acetic acid and stir at room temperature for 4 hours. b. Prepare a solution of liquid bromine (11 mmol) in glacial acetic acid. c. Add the bromine solution dropwise to the reaction mixture while maintaining the temperature at 15°C. d. Stir the mixture for an additional 2 hours at 15°C. e. Filter the resulting precipitate and redissolve it in hot water. f. Neutralize the filtrate with a saturated aqueous sodium bicarbonate solution until precipitation is complete. g. Isolate the solid 2-aminobenzothiazole by filtration and air dry.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. standardchemicals.com.au [standardchemicals.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Volhard`s Method | PPT [slideshare.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. arww.razi.ac.ir [arww.razi.ac.ir]
- 9. Simultaneous spectrophotometric determination of cyanide and thiocyanate after separation on a melamine-formaldehyde resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. Spectrophotometric determination of cyanide in aqueous samples after its conversion to thiocyanate and complexation to ferric-thiocyanate [arww.razi.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
